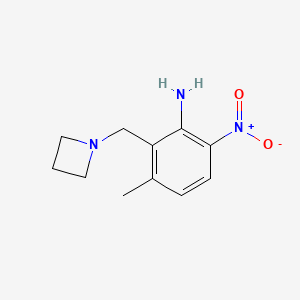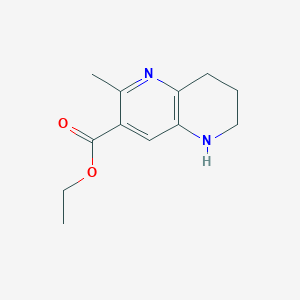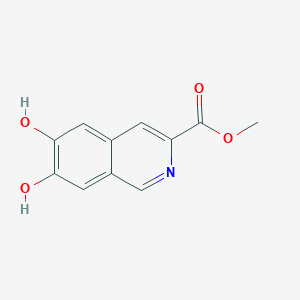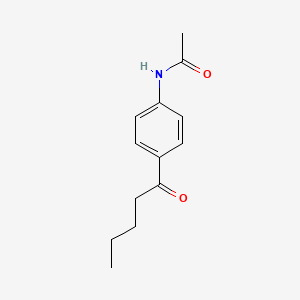
N-(4-Pentanoyl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pentanoyl-phenyl)-acetamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a pentanoyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pentanoyl-phenyl)-acetamide typically involves the acylation of 4-aminophenylacetic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important aspects of the industrial production process to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pentanoyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Scientific Research Applications
N-(4-Pentanoyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Pentanoyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Pentanoylphenyl)benzenesulfonamide: This compound has a similar structure but contains a benzenesulfonamide group instead of an acetamide group.
4-[(E)-(4-Pentanoylphenyl)diazenyl]phenyl undecanoate: This compound contains a diazenyl group and an undecanoate ester group, making it structurally different but functionally similar.
Uniqueness
N-(4-Pentanoyl-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group allows for specific interactions with biological targets, while the pentanoyl group provides lipophilicity, enhancing its ability to penetrate cell membranes.
Properties
CAS No. |
33228-40-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-pentanoylphenyl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-3-4-5-13(16)11-6-8-12(9-7-11)14-10(2)15/h6-9H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
DVFXUAIJOKNEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


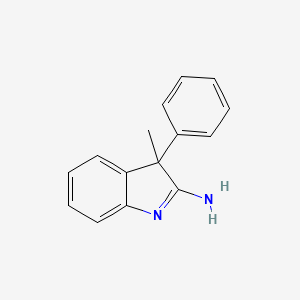


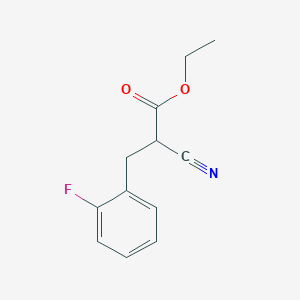
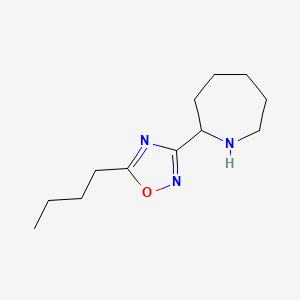
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


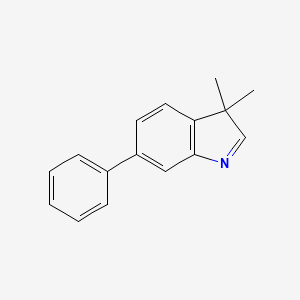
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
